molecular formula C16H14ClFO3 B1393930 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-13-7

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393930
CAS RN: 1160251-13-7
M. Wt: 308.73 g/mol
InChI Key: NLFPCILIVWVYMR-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride core with a 3-fluorobenzyl ether and an ethoxy group attached to the benzene ring .

Scientific Research Applications

Proteomics Research

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride: is a compound with a molecular weight of 308.74, and it is primarily used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be utilized in the identification and quantification of proteins, understanding protein-protein interactions, and the discovery of new drug targets.

Pharmacology

In pharmacology, 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride may play a role in the development of new therapeutic agents. It can be used in the synthesis of small molecule libraries that are screened against various biological targets to identify potential new drugs .

Organic Synthesis

This chemical serves as a reagent in organic synthesis, particularly in the construction of complex molecular architectures. It can be used to introduce the 3-fluorobenzyl moiety into other compounds, which can be a valuable structural component in medicinal chemistry .

Material Science

In material science, 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride could be used in the synthesis of new materials with potential applications in electronics, coatings, or as catalysts. Its specific role would depend on the material being synthesized and the desired properties .

Biochemistry

The compound’s role in biochemistry could involve the study of biochemical processes and substances at the molecular level. It might be used as a precursor or an intermediate in the synthesis of biomolecules or as a probe to study biochemical pathways .

Analytical Chemistry

In analytical chemistry, 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride can be used as a standard or reagent in various analytical techniques. It could be part of assays to measure enzyme activity, in chromatography as a derivatization agent, or in spectroscopy for structure elucidation .

Environmental Science

While specific applications in environmental science are not directly mentioned, compounds like 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride could be used in the study of environmental pollutants. They might be involved in the synthesis of compounds that mimic the structure of pollutants to understand their behavior and breakdown in the environment .

Epidermal Growth Factor Receptor (EGFR) Inhibitor Optimization

This compound may be used in the optimization of EGFR inhibitors, which are important in the treatment of various cancers. By modifying the structure of EGFR inhibitors, researchers can improve their efficacy and reduce side effects .

Future Directions

The future directions of research involving 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein structure and function.

properties

IUPAC Name

3-ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)6-7-14(15)21-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPCILIVWVYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220962
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride

CAS RN

1160251-13-7
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160251-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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